N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features both an isoindolinone and a benzothiazole moiety These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-isoindoline-1,3-dione heterocycles, have been found to have potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It’s known that the structure–activity relationships and biological properties of n-isoindoline-1,3-dione derivatives are important for unlocking their potential as therapeutic agents .
Biochemical Pathways
Compounds with similar structures have been found to have diverse chemical reactivity and promising applications .
Pharmacokinetics
It’s known that the structure of the compound can influence its bioavailability .
Result of Action
Compounds with similar structures have been found to have potential therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the use of water as a reaction medium is considered environmentally friendly and sustainable . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions
Isoindolinone Synthesis: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Benzothiazole Introduction: The benzothiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as halides or amines.
Scientific Research Applications
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzo[d]thiazole-6-carboxamide: shares structural similarities with other isoindolinone and benzothiazole derivatives.
Isoindolinone Derivatives: Compounds like phthalimide and its derivatives.
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and its analogs.
Uniqueness
The uniqueness of this compound lies in the combination of the isoindolinone and benzothiazole moieties within a single molecule
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)11-4-3-10(7-12(11)17(20)23)19-15(21)9-2-5-13-14(6-9)24-8-18-13/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHITVWIQNYSYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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